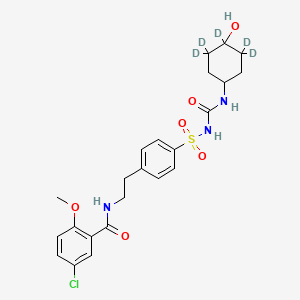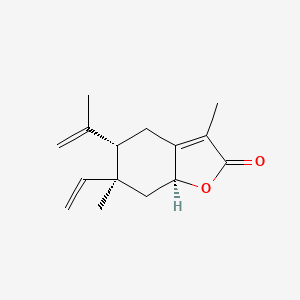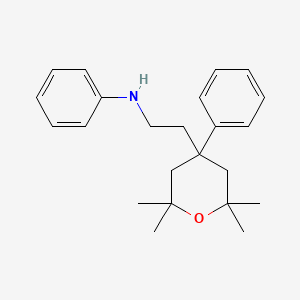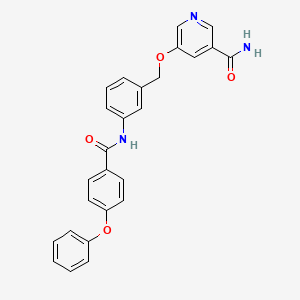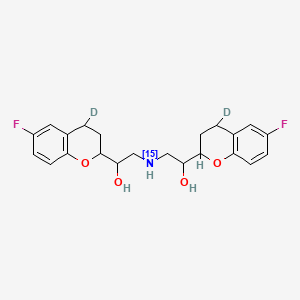
(Rac)-Nebivolol-d2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Nebivolol-d2,15N is a deuterium and nitrogen-15 labeled derivative of Nebivolol, a beta-adrenergic receptor blocker used primarily in the treatment of hypertension and heart failure. The labeling with deuterium and nitrogen-15 isotopes makes it valuable for pharmacokinetic studies and metabolic research, as these isotopes can be traced using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Nebivolol-d2,15N involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the molecular structure, often achieved through catalytic hydrogenation using deuterium gas.
Nitrogen-15 Labeling: Incorporation of nitrogen-15, typically through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Final Assembly: Coupling of the labeled intermediates to form the final this compound compound under controlled conditions, often involving the use of catalysts and specific reaction temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration and nitrogen-15 labeling using industrial reactors.
Purification: Extensive purification steps, including crystallization and chromatography, to ensure the high purity of the final product.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, to confirm the isotopic labeling and purity of the compound.
化学反応の分析
Types of Reactions
(Rac)-Nebivolol-d2,15N undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions to form reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions, including different solvents and temperatures.
Major Products
科学的研究の応用
(Rac)-Nebivolol-d2,15N has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Nebivolol in the body.
Metabolic Studies: Helps in tracing metabolic pathways and identifying metabolites.
NMR Spectroscopy: Utilized in NMR studies to investigate molecular interactions and dynamics.
Mass Spectrometry: Employed in mass spectrometry for precise quantification and analysis of the compound in biological samples.
Medical Research: Investigated for its potential therapeutic effects and mechanisms of action in various medical conditions.
作用機序
(Rac)-Nebivolol-d2,15N exerts its effects primarily through the blockade of beta-adrenergic receptors, leading to:
Reduction in Heart Rate: Decreases the heart rate by inhibiting the action of adrenaline and noradrenaline.
Vasodilation: Promotes vasodilation through the release of nitric oxide, improving blood flow and reducing blood pressure.
Molecular Targets: Targets beta-1 adrenergic receptors in the heart and vascular smooth muscle cells.
Pathways Involved: Involves the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to decreased intracellular calcium levels and reduced cardiac contractility.
類似化合物との比較
Similar Compounds
Nebivolol: The parent compound, without isotopic labeling.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic effects.
Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
(Rac)-Nebivolol-d2,15N is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compound. The deuterium and nitrogen-15 labels provide distinct advantages in NMR and mass spectrometry, making it a valuable tool in scientific research.
特性
分子式 |
C22H25F2NO4 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
1-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl](15N)amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D,2D,25+1 |
InChIキー |
KOHIRBRYDXPAMZ-BEEBXBCDSA-N |
異性体SMILES |
[2H]C1CC(OC2=C1C=C(C=C2)F)C(C[15NH]CC(C3CC(C4=C(O3)C=CC(=C4)F)[2H])O)O |
正規SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


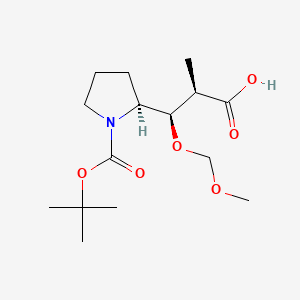
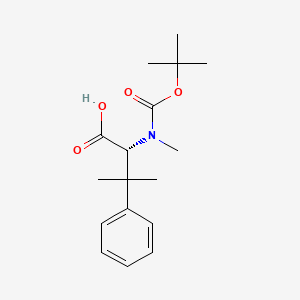
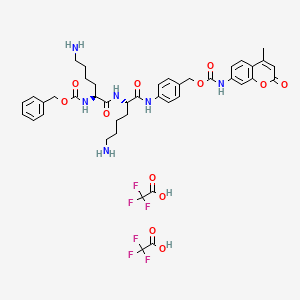
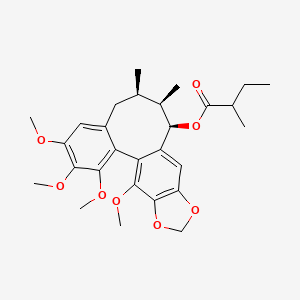

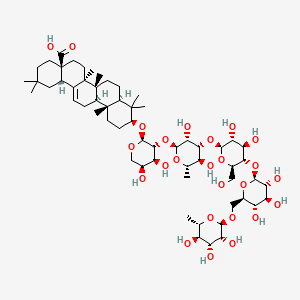


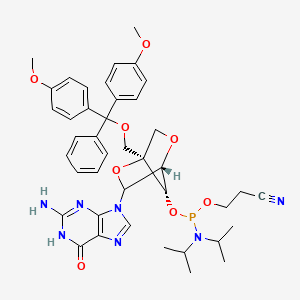
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
